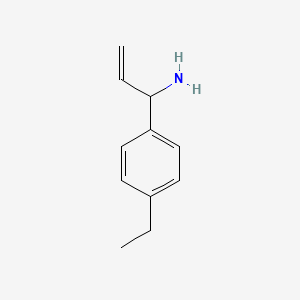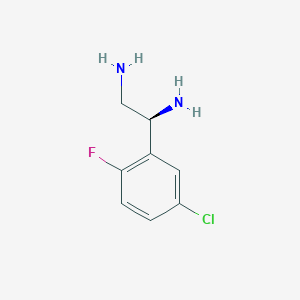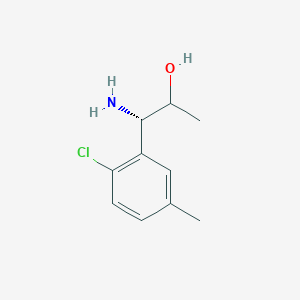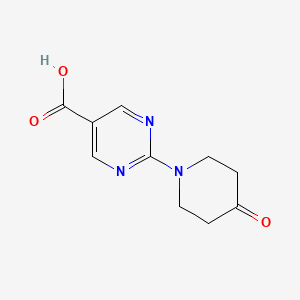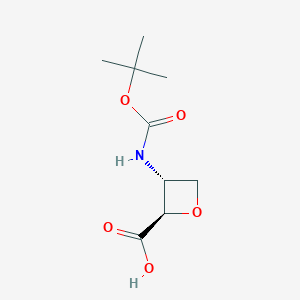
(2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound features an oxetane ring, which is a four-membered cyclic ether, and a tert-butoxycarbonyl (Boc) protected amino group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, including the cyclization of β-hydroxy esters or the reaction of epoxides with nucleophiles.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxetane ring into other cyclic or acyclic structures.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce ring-opened or reduced oxetane structures.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with active sites on enzymes or binding sites on receptors. The oxetane ring may also participate in covalent bonding or non-covalent interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.
(2R,3R)-3-Aminooxetane-2-carboxylic acid: A related compound without the Boc protection, which may exhibit different reactivity and stability.
(2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-methylcarboxylate: A derivative with a methyl ester group instead of the carboxylic acid group.
Uniqueness
(2R,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is unique due to the presence of both the oxetane ring and the Boc-protected amino group. This combination of functional groups provides a versatile platform for chemical modifications and enables the compound to participate in a wide range of reactions. Additionally, the chiral nature of the compound allows for the study of stereochemistry and enantioselective processes.
Eigenschaften
Molekularformel |
C9H15NO5 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
(2R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-/m1/s1 |
InChI-Schlüssel |
ZAAGFPCWFSEKCQ-PHDIDXHHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CO[C@H]1C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1COC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B13049952.png)

![(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)
![7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049969.png)

![6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13049991.png)

![Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13050003.png)

